molecular formula C11H12N4O3 B8160713 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B8160713
M. Wt: 248.24 g/mol
InChI Key: UMNLDKSRFVZHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a pyrazolopyrimidine derivative featuring a morpholine substituent at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula is C₁₀H₁₂N₄O₃, with a molecular weight of 248.23 g/mol . The morpholine group enhances polarity and solubility, making it a promising scaffold for drug discovery, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

5-morpholin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c16-11(17)8-7-12-15-2-1-9(13-10(8)15)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNLDKSRFVZHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=NN3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

The compound has been identified as having significant potential in treating various medical disorders. Key applications include:

  • Neurological Disorders : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds can be effective in treating conditions such as Parkinson's disease, schizophrenia, and major depression. These compounds act by modulating neurotransmitter systems and inhibiting specific kinases involved in neurodegeneration .
  • Inflammatory Diseases : 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit key signaling pathways involved in inflammation, such as the NF-κB pathway . This suggests potential applications in conditions like ulcerative colitis and other inflammatory disorders.
  • Cancer Treatment : The compound has been explored for its anti-cancer properties. It acts as an inhibitor of PI3 kinase pathways, which are crucial for cancer cell proliferation and survival. Inhibiting these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

Several studies highlight the efficacy of 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid:

  • Parkinson's Disease Model : In a preclinical study using animal models of Parkinson's disease, administration of this compound led to significant improvements in motor function and reductions in neuroinflammation. This suggests a protective effect on dopaminergic neurons .
  • Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Notably, it showed enhanced selectivity against cancer cells compared to normal cells, indicating a favorable therapeutic index .
  • Inflammation Reduction : A recent study assessed the anti-inflammatory effects of this compound in a murine model of ulcerative colitis. Results indicated that treatment with 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid significantly reduced inflammatory markers and improved clinical symptoms .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid Morpholine (5), COOH (3) C₁₀H₁₂N₄O₃ 248.23 High polarity, improved solubility
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cl (5), COOH (3) C₇H₄ClN₃O₂ 197.58 Electron-withdrawing Cl enhances reactivity for SNAr substitutions
5-(4-Isopropylphenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CF₃ (7), 4-isopropylphenyl (5), COOH (3) C₁₇H₁₆F₃N₃O₂ 353.35 Lipophilic CF₃ and aryl groups increase membrane permeability
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Saturated ring, CF₃ (7), COOH (3) C₁₀H₁₂F₃N₃O₂ 263.22 Reduced aromaticity may lower binding affinity but improve metabolic stability

Key Observations :

  • Morpholine vs. Chlorine : The morpholine group (electron-donating) increases solubility, whereas chlorine facilitates nucleophilic substitutions .
  • Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic resistance but may reduce solubility .

Physicochemical Properties

Property 5-Morpholino Derivative 5-Chloro Derivative 5-(4-Isopropylphenyl)-7-CF₃ Derivative
LogP ~1.2 (estimated) ~0.8 ~3.5
Solubility (aq.) High Moderate Low
Melting Point Not reported 220–225°C 180–185°C

Biological Activity

5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anti-inflammatory, anticancer, and kinase inhibition activities. The compound's structural features contribute significantly to its biological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be represented as follows:

C7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2

This structure includes a morpholine ring and a pyrazolo-pyrimidine scaffold, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acidMDA-MB-231 (Breast Cancer)29.1
Triazole-linked glycohybridsMCF-7 (Breast Cancer)15.3

The MTT assay results indicate that this compound and its derivatives exhibit significant growth inhibition in breast cancer cell lines, suggesting their potential as anticancer agents.

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have been extensively studied. The compound has been shown to inhibit key inflammatory pathways:

  • Inhibition of COX-2 : Compounds similar to 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in inflammation.
  • MAPK Pathway Inhibition : Molecular docking studies suggest that these compounds may target mitogen-activated protein kinases (MAPKs), including ERK2 and JNK3, leading to reduced inflammatory responses .

3. Kinase Inhibition

The compound has been identified as a potential inhibitor of B-Raf kinase, which plays a significant role in the Raf-MEK-ERK signaling pathway associated with various cancers:

Kinase TargetInhibition ActivityReference
B-RafInhibitor
GSK-3βModerate

Inhibition of B-Raf can be particularly beneficial in treating melanomas and colorectal cancers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Key modifications on the morpholine and pyrazolo-pyrimidine scaffolds can enhance biological activity:

  • Morpholine Substituents : Variations in the morpholine ring have been shown to affect solubility and bioavailability.
  • Pyrimidine Modifications : Alterations in the carboxylic acid group can influence binding affinity to target enzymes.

Case Studies

Several research studies have focused on synthesizing and testing derivatives of 5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid:

  • Anticancer Screening : A library of synthesized compounds was screened against MDA-MB-231 cells, where several derivatives exhibited IC50 values below 30 µM, indicating significant anticancer activity .
  • Inflammation Models : In vivo models demonstrated that compounds with similar scaffolds reduced edema in carrageenan-induced inflammation models without causing gastric ulcerogenic effects .

Q & A

Q. What are the common synthetic routes for 5-morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

The compound is typically synthesized via multi-step strategies involving:

  • Amidation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid precursors with morpholine derivatives under mild conditions (e.g., DMF, sodium hydride) .
  • Oxidation of 3-carboxaldehyde intermediates using KMnO4 in acetone/water under basic conditions to yield the carboxylic acid .
  • Cyclization reactions starting from 5-aminopyrazole-4-carboxamides, followed by functionalization with morpholine .
    Key intermediates should be validated via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS to confirm regiochemical outcomes .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H NMR (400 MHz) resolves substituent positions (e.g., morpholine protons at δ 3.3–3.7 ppm; carboxylic acid protons may not be visible due to exchange broadening) .
  • LC-MS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 275.1) and purity (>95%) .
  • HPLC : Monitors reaction progress and quantifies impurities (e.g., unreacted intermediates) .

Q. What safety precautions are required when handling this compound?

  • Hazard classification : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory system targeting (STOT SE 3) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in airtight containers .
  • Waste disposal : Segregate acidic waste and neutralize before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?

Regioselectivity is controlled by:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 3-position .
  • Catalysts : K2CO3 or NaH enhances deprotonation, directing substitution to electron-deficient pyrimidine rings .
  • Temperature : Higher temperatures (80–100°C) promote cyclization over side reactions .
    Contradictory data in spectral shifts (e.g., unexpected <sup>1</sup>H NMR methyl resonances) may arise from steric effects or competing tautomers .

Q. What mechanistic insights explain decarboxylation during functionalization?

  • Nitrosonium ion (NO<sup>+</sup>)-mediated decarboxylation : Observed in HNO3/H2SO4 mixtures, where NO<sup>+</sup> electrophilically attacks the 3-position, releasing CO2 and forming nitroso derivatives .
  • Oxidative decarboxylation : KMnO4 or H2O2 oxidizes the carboxylic acid to CO2, requiring careful pH control to avoid over-oxidation .

Q. How can biological activity studies be designed for this scaffold?

  • Target selection : Prioritize kinases (e.g., PIM1) or GABAA receptors due to structural homology with active pyrazolo[1,5-a]pyrimidine derivatives .
  • SAR strategies : Introduce substituents at the 5- and 7-positions (e.g., trifluoromethyl, cyclopropyl) to modulate potency and selectivity .
  • In vitro assays : Use fluorescence polarization (kinase inhibition) or patch-clamp electrophysiology (GABAA modulation) with IC50/EC50 determination .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Variable tautomerism : Pyrazolo[1,5-a]pyrimidines exhibit tautomeric equilibria, causing unexpected shifts. Use deuterated solvents (DMSO-d6) and 2D NMR (COSY, HSQC) to assign signals .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., decarboxylated nitroso derivatives) that may skew interpretations .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Prodrug approaches : Synthesize ethyl esters (e.g., ethyl 5-morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylate) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Co-crystallization : Screen with cyclodextrins or PEG derivatives to improve aqueous solubility .
  • PKa modulation : Introduce electron-withdrawing groups (e.g., -CF3) to stabilize the deprotonated carboxylate at physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.